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molecular formula C13H17N3O4 B1305980 Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate CAS No. 65715-48-2

Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate

Cat. No. B1305980
M. Wt: 279.29 g/mol
InChI Key: VRPYNGMXXLTUOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09012487B2

Procedure details

A solution of 4-(4-methyl-piperazin-1-yl)-3-nitro-benzoic acid methyl ester (1.8 g, 6.4 mmol) in 35 mL of 5N HCl was stirred at 55° C. for 16 h. The reaction mixture was then evaporated to dryness affording the title compound (quantitative) that was used for the next step without any further purification.
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:20])[C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH2:15][CH2:14][N:13]([CH3:16])[CH2:12][CH2:11]2)=[C:6]([N+:17]([O-:19])=[O:18])[CH:5]=1.[ClH:21]>>[ClH:21].[CH3:16][N:13]1[CH2:14][CH2:15][N:10]([C:7]2[CH:8]=[CH:9][C:4]([C:3]([OH:20])=[O:2])=[CH:5][C:6]=2[N+:17]([O-:19])=[O:18])[CH2:11][CH2:12]1 |f:2.3|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)N1CCN(CC1)C)[N+](=O)[O-])=O
Name
Quantity
35 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was then evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
Cl.CN1CCN(CC1)C1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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